6-Iodobenzo[d]isothiazol-3(2H)-one
Description
Properties
Molecular Formula |
C7H4INOS |
|---|---|
Molecular Weight |
277.08 g/mol |
IUPAC Name |
6-iodo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4INOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |
InChI Key |
WUGCQNQZAUASDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SNC2=O |
Origin of Product |
United States |
Preparation Methods
Copper(II)-Mediated C–S/N–S Bond Formation
A notable method reported by Shi et al. utilizes copper(II)-mediated intramolecular cyclization to form benzo[d]isothiazolones from benzamide precursors. The process involves:
- Starting from benzamides substituted with the desired aryl group (in this case, 6-iodo substituent).
- Employing copper(II) acetate monohydrate [Cu(OAc)2·H2O] as a catalyst.
- Using elemental sulfur as the sulfur source.
- Performing the reaction under aerobic conditions in dichloromethane (DCM) at 90 °C.
- Adding silver oxide (Ag2O) as an oxidant and tetrabutylammonium iodide (TBAI) as an additive to promote C–H activation.
This method allows for the formation of the isothiazolone ring via simultaneous C–S and N–S bond formation, with moderate to high yields. Electron-withdrawing substituents on the aromatic ring, such as iodine, generally enhance the reaction yield. The method is compatible with heterocyclic and various aryl substituents, making it versatile for synthesizing 6-iodobenzo[d]isothiazol-3(2H)-one.
Copper(I)-Catalyzed Cyclization Using N-Substituted 2-Halobenzamides
Another efficient approach involves copper(I)-catalyzed cyclization of N-substituted 2-halobenzamides in the presence of sulfur powder and base. The general procedure is:
- Charging an oven-dried flask with N-substituted 2-halobenzamide (0.5 mmol), copper(I) chloride (CuCl, 10 mol%), sulfur powder (1.5 mmol), and potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 mmol).
- Using N,N-dimethylformamide (DMF) as the solvent under a nitrogen atmosphere.
- Stirring the mixture at elevated temperatures (75–135 °C) for a suitable time.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Workup involves extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and purification by silica gel column chromatography.
This method enables the formation of benzo[d]isothiazol-3(2H)-ones, including halogenated derivatives such as the 6-iodo compound, by intramolecular cyclization facilitated by copper catalysis and sulfur incorporation.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Iodobenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
6-Iodobenzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d]isothiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly influence melting points, solubility, and crystallinity. Key comparisons include:
Table 1: Physical Properties of Benzo[d]isothiazol-3(2H)-one Derivatives
- Iodine vs. Bromine: The 6-iodo derivative is expected to have a higher molecular weight (~276.06) compared to its bromo analog (262.08).
- Halogen vs. Alkyl Groups : Alkyl chains (e.g., pentyl, hexyl) lower melting points and increase oil formation due to reduced intermolecular forces, whereas halogens like iodine may enhance van der Waals interactions, favoring solid states .
Chemical Reactivity and Structural Insights
- Oxidation Behavior : Benzoisothiazolones undergo selective oxidation to sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives. For example, 2-butyl and 2-ethyl analogs achieve 95% and 81% yields, respectively, in sulfone formation . The electron-withdrawing iodine atom at the 6-position may further stabilize the sulfone form, enhancing oxidative reactivity.
- Chalcogen Bonding : The planar isothiazolone ring participates in chalcogen-bonding interactions with halides. The 6-iodo substituent’s polarizability could strengthen these interactions compared to smaller halogens like bromine or chlorine .
Table 2: NMR Chemical Shifts of Key Protons
*Sulfone derivatives exhibit downfield shifts due to electron withdrawal.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 6-Iodobenzo[d]isothiazol-3(2H)-one?
- Methodology : Copper-catalyzed one-pot synthesis is a viable approach, adapted from methods used for analogous halogenated derivatives. Starting with 2-iodobenzoic acid, react with sulfur powder and aniline derivatives in the presence of CuCl (10 mol%) and KCO (2 equiv) in DMSO at 100°C for 12–16 hours .
- Key Data :
| Reagent/Condition | Role | Yield Range |
|---|---|---|
| CuCl | Catalyst | 63–93% (for bromo analogs) |
| DMSO | Solvent | Optimal for C–S/N–S bond formation |
| KCO | Base | Ensures deprotonation and cyclization |
- Characterization : Post-synthesis, validate via H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, C–I coupling in C), FT-IR (C=O stretch ~1670 cm), and elemental analysis (CHINOS) .
Q. How can spectroscopic techniques distinguish 6-iodo derivatives from other halogenated analogs?
- NMR Analysis : The iodine atom induces distinct deshielding effects. Compare H NMR shifts with bromo/chloro analogs (e.g., 6-bromo derivatives show a downfield shift at δ 7.6–7.9 ppm for H-5 and H-7) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] expected at m/z 307.917 for CHINOS). Isotopic patterns (iodine: M+2 peak intensity) further differentiate from Br/Cl analogs .
Q. What are the common reactivity patterns of 6-Iodobenzo[d]isothiazol-3(2H)-one in substitution reactions?
- Nucleophilic Aromatic Substitution : The iodine at C-6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under Pd catalysis. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions can yield biaryl derivatives .
- Oxidation : Controlled oxidation with Selectfluor in aqueous media selectively generates 1-oxide or 1,1-dioxide derivatives, similar to saccharin synthesis pathways .
Advanced Research Questions
Q. How do solvent and catalyst choices influence regiodivergent functionalization of benzoisothiazolones?
- Case Study : In Selectfluor-mediated oxidation, polar aprotic solvents (e.g., DMF) yield higher selectivity for 1,1-dioxides (>99% NMR yield), while aqueous systems favor mono-oxidation .
- Mechanistic Insight : Copper catalysts (e.g., CuCl) stabilize thiyl radicals during C–S bond formation, critical for cyclization efficiency. Substituting Cu(OAc) may alter reaction kinetics and byproduct profiles .
Q. How can contradictions in catalytic efficiency data be resolved for iodine-substituted benzoisothiazolones?
- Troubleshooting : Discrepancies in yields may arise from iodine’s bulkiness hindering cyclization. Optimize by:
- Increasing reaction temperature (110–120°C) to enhance radical intermediates.
- Using DMSO as a coordinating solvent to stabilize Cu(I) species .
Q. What advanced analytical methods elucidate degradation pathways of 6-iodo derivatives under oxidative conditions?
- Technique : Laser desorption/ionization tandem HRMS detects short-lived intermediates (e.g., sulfonic acid derivatives) during UV/HO treatment .
- Data Interpretation : Track m/z shifts corresponding to sequential oxidation (e.g., m/z 307 → 323 [M+O] → 339 [M+2O]) and compare with stable isotope labeling .
Applications in Medicinal Chemistry
Q. What biological targets are plausible for 6-Iodobenzo[d]isothiazol-3(2H)-one based on structural analogs?
- Antifungal Activity : Ticlatone (6-chloro analog) inhibits fungal growth via thiol-mediated oxidative stress. The iodine’s electronegativity may enhance membrane permeability .
- Antimalarial Potential : Benzoisothiazolones with sulfonyl groups (e.g., 2-(morpholinosulfonyl)phenyl derivatives) inhibit Plasmodium IspD enzymes (IC <1 μM). Iodo-substituted analogs could target similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
